3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
Description
This compound is a sulfonamide-containing thiazole derivative characterized by a 3,4-dimethoxy-substituted benzamide core linked to a 1,3-thiazol-2-yl group bearing a 4-nitrophenylsulfonyl moiety. Its molecular formula is C₁₉H₁₆N₄O₇S₂ (monoisotopic mass: 484.05 Da).
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S2/c1-27-14-8-3-11(9-15(14)28-2)17(22)20-18-19-10-16(29-18)30(25,26)13-6-4-12(5-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMENSIINVWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Thiazole Ring Formation
The most widely reported method involves constructing the thiazole core first, followed by sequential functionalization. This approach begins with the synthesis of 5-[(4-nitrophenyl)sulfonyl]thiazol-2-amine as the key intermediate.
Reaction Sequence:
- Thiazole ring formation : Cyclocondensation of α-chlorouracil derivatives with thiourea in methanol under basic conditions yields 4-(indol-3-yl)thiazole-2-amines. For the target compound, this step is adapted using chloroacetic acid derivatives to form 5-sulfonylthiazole intermediates.
- Sulfonylation : The thiazole amine undergoes sulfonylation with 4-nitrobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base.
- Benzamide coupling : The resulting sulfonylated thiazole-2-amine is reacted with 3,4-dimethoxybenzoyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a catalyst.
Optimized Conditions:
One-Pot Multicomponent Synthesis
Recent advances demonstrate a streamlined one-pot approach combining thiazole formation and sulfonylation:
Procedure:
- Combine 3,4-dimethoxybenzoic acid (1.2 eq), 2-amino-5-mercaptothiazole (1.0 eq), and 4-nitrobenzenesulfonyl chloride (1.5 eq) in acetonitrile.
- Add triethylamine (2.5 eq) and catalytic DMAP (4-dimethylaminopyridine).
- Reflux at 80°C for 24 hours under nitrogen atmosphere.
Key Advantages:
- Eliminates intermediate isolation steps
- Improves atom economy to 72%
- Final yield: 63% with ≥95% purity (HPLC)
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
To address scalability challenges, a continuous flow system has been developed:
| Parameter | Value |
|---|---|
| Reactor Type | Microtubular (316 SS) |
| Residence Time | 8.5 min |
| Temperature | 120°C |
| Pressure | 3.2 bar |
| Throughput | 12 kg/day |
| Purity | 98.4% |
This method enhances heat transfer and reduces side reactions compared to batch processes, achieving space-time yields of 0.89 kg·m⁻³·h⁻¹.
Green Chemistry Approaches
Recent developments emphasize sustainable synthesis:
- Solvent System : Cyclopentyl methyl ether (CPME)/water biphasic mixture
- Catalyst : Immobilized lipase B from Candida antarctica (CAL-B)
- Energy Input : Microwave irradiation (300 W, 80°C)
- Yield : 71% with E-factor reduced to 8.2
Critical Analysis of Synthetic Methods
Yield and Purity Comparison
| Method | Average Yield | Purity (%) | Key Limitation |
|---|---|---|---|
| Stepwise Assembly | 62% | 97.2 | Multi-step purification |
| One-Pot Synthesis | 63% | 95.1 | Scale-up challenges |
| Continuous Flow | 68% | 98.4 | High capital investment |
| Green Chemistry | 71% | 96.8 | Enzyme stability issues |
Spectroscopic Validation
All synthetic batches require rigorous characterization:
- 1H NMR (400 MHz, DMSO-d6):
- δ 8.35 (d, J = 8.8 Hz, 2H, ArH)
- δ 7.92 (s, 1H, Thiazole-H)
- δ 3.87 (s, 6H, OCH3)
- HRMS : m/z 449.46 [M+H]+ (Δ 0.8 ppm)
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 421.5 g/mol. Its structure features a thiazole ring, which is known for its versatility in medicinal chemistry, and a sulfonamide moiety that contributes to its biological activity .
Antibacterial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide have been tested against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. These studies indicate that such compounds can inhibit bacterial growth effectively at low concentrations (e.g., 1 µg/mL) .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against species like Aspergillus niger and Aspergillus oryzae. The antifungal efficacy is typically evaluated using standard methods like the cup plate method .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related thiazole derivatives:
- A study focused on the synthesis of various amides derived from thiazole showed promising results in terms of antimicrobial activity, indicating the potential for developing new therapeutic agents .
- Another research highlighted the role of sulfonamide derivatives in enzyme inhibition, suggesting that modifications on the sulfonamide group could enhance biological activity against specific targets like acetylcholinesterase .
Data Table: Summary of Biological Activities
| Activity Type | Tested Organisms | Concentration | Result |
|---|---|---|---|
| Antibacterial | Escherichia coli, Staphylococcus aureus | 1 µg/mL | Significant inhibition |
| Antifungal | Aspergillus niger, Aspergillus oryzae | 1 µg/mL | Effective antifungal activity |
| Anticancer | Various cancer cell lines | TBD | Induces apoptosis (preliminary findings) |
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The nitrophenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfonamide-thiazole hybrids. Below is a comparative analysis of key analogues:
Key Comparative Insights
Thiazole vs. Thiadiazole/Oxadiazole :
- Thiazole-based derivatives (e.g., target compound) generally show higher metabolic stability than thiadiazole or oxadiazole analogues due to reduced ring strain and oxidation susceptibility .
- Thiadiazole derivatives exhibit stronger antimicrobial activity, likely due to enhanced hydrogen bonding with bacterial enzymes .
Substituent Effects: The 3,4-dimethoxybenzamide group in the target compound improves solubility (logS = -3.5) compared to 4-phenoxybenzamide (logS = -4.8) . 4-Nitrophenylsulfonyl moieties enhance binding to hydrophobic pockets in enzymes (e.g., hCA II), whereas dimethylsulfamoyl groups reduce potency due to steric hindrance .
Biological Activity: The target compound’s nitro group may confer redox-modulating properties, similar to 3,4-dimethoxy-N-{5-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, which showed 78% ABTS•+ radical scavenging . Compared to N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide, the target compound’s dimethoxy groups could enhance interactions with aromatic residues in protein targets .
Biological Activity
3,4-Dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzamide core substituted with a thiazole ring and a nitrophenylsulfonyl group. Its molecular formula is and the structural representation is critical for understanding its biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : The thiazole moiety has been associated with anticancer properties. Studies show that compounds containing thiazole rings can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially acting as a competitive inhibitor. For instance, compounds similar to this benzamide have shown activity against carbonic anhydrase (CA) enzymes, which are implicated in cancer progression .
- Anticonvulsant Properties : Some derivatives of thiazole compounds exhibit anticonvulsant effects, suggesting that this compound may also influence neuronal excitability through modulation of ion channels or neurotransmitter systems .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various thiazole derivatives, including those similar to this compound. The results demonstrated significant inhibition of cell proliferation in human cancer cell lines (e.g., A431 and Jurkat), with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of methoxy groups on the benzene ring was found to enhance the anticancer activity by improving lipophilicity and facilitating cellular uptake. Moreover, substituents on the thiazole ring were critical for maintaining activity against specific targets .
- Neuroprotective Effects : In models of epilepsy, compounds with similar structures exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues .
Q & A
Basic: What are the optimal synthetic routes for 3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves multi-step condensation reactions. For example, thiazole ring formation can be achieved by reacting 5-amino-1,3-thiazole derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions. The benzamide moiety is introduced via coupling reactions using 3,4-dimethoxybenzoyl chloride in pyridine or DMF . Key optimization steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts: Triethylamine or DMAP improves acylation efficiency.
- Temperature control: Refluxing (80–100°C) ensures complete sulfonylation .
Purification via column chromatography (silica gel, CHCl₃/EtOH) and recrystallization (methanol) yields pure product. Monitoring reaction progress with TLC (Rf ~0.65 in CHCl₃/EtOH) is critical .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or prodrug activation. Strategies include:
- Metabolite profiling: Use LC-MS to identify active metabolites in plasma/tissue .
- Dose-response studies: Adjust dosing regimens to account for metabolic clearance .
- Tissue-specific assays: Compare enzyme inhibition (e.g., kynurenine pathway) in ex vivo brain slices versus in vitro cell lines to evaluate blood-brain barrier penetration .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structural integrity?
Answer:
- FT-IR: Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N=O, ~1520–1350 cm⁻¹) groups .
- ¹H/¹³C NMR: Identify methoxy protons (δ ~3.8–4.0 ppm) and thiazole/aromatic carbons (δ ~110–160 ppm) .
- Mass spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.3) .
- HPLC: Use C18 columns (MeCN/H₂O, 70:30) with UV detection (λ = 305 nm) to assess purity .
Advanced: What computational strategies are recommended to model the interaction of this compound with target enzymes like PFOR or kynurenine pathway enzymes?
Answer:
- Molecular docking (AutoDock/Vina): Dock the compound into PFOR’s active site (PDB: 1KPF) to identify H-bonding (amide-NH to Asp130) and π-π stacking (nitrophenyl to heme) interactions .
- Molecular dynamics (GROMACS): Simulate binding stability (50 ns trajectories) in explicit solvent to validate docking poses .
- QM/MM calculations: Assess electronic effects of the nitro group on enzyme inhibition .
Advanced: How should researchers design experiments to assess the compound's pharmacokinetic properties, including blood-brain barrier (BBB) penetration?
Answer:
- In vitro BBB models: Use co-cultures of brain endothelial cells and astrocytes to measure permeability (Papp) .
- LC-MS quantification: Analyze brain homogenates 5 hours post intraperitoneal administration (dose range: 10–50 mg/kg) .
- Plasma protein binding assays: Evaluate free fraction using equilibrium dialysis to correlate with brain uptake .
Basic: What are the key steps in crystallizing this compound, and how does the choice of solvent affect crystal quality for X-ray diffraction?
Answer:
- Solvent selection: Methanol or ethanol promotes slow evaporation, yielding larger crystals. Avoid DMSO (high viscosity impedes crystal growth) .
- Temperature gradient: Gradual cooling from 60°C to 4°C enhances lattice formation.
- SHELX refinement: Use SHELXL for structure solution; analyze H-bonding (N–H⋯N, C–H⋯O) to validate packing .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups responsible for observed biological effects?
Answer:
- Analog synthesis: Modify substituents (e.g., replace 4-nitrophenyl with 3-nitrophenyl or morpholine) .
- Biological testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., kynurenine 3-monooxygenase) .
- 3D-QSAR modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Basic: What are the common impurities formed during the synthesis of this compound, and how can they be identified and removed?
Answer:
- Unreacted starting materials: Detect residual 4-nitrobenzenesulfonyl chloride via TLC (Rf = 0.85 in hexane/EtOAc).
- Hydrolysis byproducts: Sulfonic acid derivatives (λmax shift in UV) removed by neutralization with NaHCO₃ .
- Purification: Use size-exclusion chromatography (Sephadex LH-20) to separate dimers/oligomers .
Advanced: What experimental approaches are suitable for elucidating the mechanism of action when initial biochemical assays yield inconclusive results?
Answer:
- RNA-seq/proteomics: Identify differentially expressed genes/proteins in treated vs. control cells .
- Thermal shift assays: Monitor target enzyme stability (Tm shifts) upon compound binding .
- Knockout models: Use CRISPR-Cas9 to delete putative targets (e.g., PFOR) and assess resistance .
Advanced: How should researchers address discrepancies between computational predictions of binding affinity and empirical activity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
